[4-(Pyrrolidin-1-yl)oxan-4-yl]methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-pyrrolidin-1-yloxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-10(3-7-13-8-4-10)12-5-1-2-6-12/h1-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCPWSGUSDEAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCOCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(Pyrrolidin-1-yl)oxan-4-yl]methanamine is a compound with significant potential in pharmacological applications. Its unique structure, which includes a pyrrolidine ring and an oxane moiety, suggests diverse biological activities that merit thorough investigation. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a pyrrolidine ring attached to an oxane structure, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| SMILES | C1CCN(C1)C2(CCOCC2)CN |
| InChI | InChI=1S/C10H20N2O/c11-9-10(3-7-13-8-4-10)12-5-1-2-6-12/h1-9,11H2 |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures often modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can lead to effects on mood regulation and cognitive functions.
1. Neuropharmacological Effects
Studies have shown that derivatives of pyrrolidine compounds can exhibit significant neuropharmacological effects. For instance, related compounds have been found to act as selective inhibitors of dopamine and norepinephrine transporters, potentially providing therapeutic benefits in conditions like depression and anxiety disorders .
3. Antimicrobial Properties
Emerging studies indicate that compounds similar to this compound may possess antimicrobial properties. Investigations into structurally related pyrimidines have shown activity against various bacterial strains, suggesting a broader application in treating infections .
Case Study 1: Neurotransmitter Modulation
In a study investigating the effects of pyrrolidine derivatives on neurotransmitter systems, researchers observed that certain compounds significantly increased dopamine levels while inhibiting serotonin reuptake. This dual action could be beneficial for developing treatments for mood disorders .
Case Study 2: Antiepileptic Screening
A series of experiments focused on the antiepileptic potential of pyrrolidinone derivatives revealed that modifications at the 4-position significantly enhanced their efficacy. These findings point toward the importance of structural nuances in developing effective antiepileptic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
